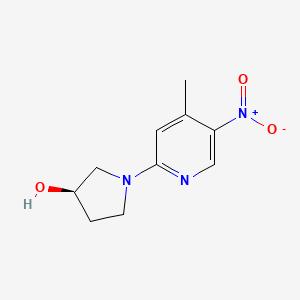![molecular formula C9H12N6O B6629165 3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B6629165.png)
3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a pyrrolidin derivative and is known for its unique structure and properties.
作用機序
The mechanism of action of 3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain and cardiovascular system. This compound has been shown to have an affinity for alpha-1 adrenergic receptors, which are involved in the regulation of blood pressure. Additionally, 3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol has been shown to have an affinity for certain dopamine receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol are diverse and depend on the specific research application. In the cardiovascular system, this compound has been shown to have vasodilatory effects, which can lead to a decrease in blood pressure. In the brain, 3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol has been shown to modulate certain receptors, which can lead to changes in neurotransmitter release and neuronal activity.
実験室実験の利点と制限
One advantage of using 3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol in lab experiments is its unique structure and properties, which make it a valuable tool for studying certain receptors and physiological processes. However, one limitation of using this compound is its complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
将来の方向性
There are several future directions for the use of 3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol in scientific research. One direction is the study of its potential use as a therapeutic agent for various diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on specific receptors and physiological processes. Finally, the development of new and improved synthesis methods for 3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol could lead to increased availability and lower costs, making it more accessible to researchers.
合成法
The synthesis of 3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol is a complex process that requires specific reagents and conditions. The most common method for synthesizing this compound involves the reaction of 3-methylpyrrolidine with tetrazolo[1,5-b]pyridazine-6-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then hydrolyzed to yield 3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol.
科学的研究の応用
3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol has been used in various scientific research applications. One of the most common applications is in the field of neuroscience, where it has been used to study the role of certain receptors in the brain. This compound has also been used in the study of the cardiovascular system, where it has been shown to have vasodilatory effects. Additionally, 3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol has been used in the study of cancer, where it has been shown to have anticancer properties.
特性
IUPAC Name |
3-methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-9(16)4-5-14(6-9)8-3-2-7-10-12-13-15(7)11-8/h2-3,16H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQAQUPCQUYIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=NN3C(=NN=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B6629119.png)
![4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629120.png)

![1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B6629122.png)
![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B6629129.png)
![1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6629137.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6629144.png)
![5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629150.png)
![2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B6629173.png)

![2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6629186.png)